molecular formula C7H13Cl2N3O B3033956 3-Aminobenzamidine dihydrochloride hydrate CAS No. 128049-29-6

3-Aminobenzamidine dihydrochloride hydrate

Cat. No.: B3033956
CAS No.: 128049-29-6
M. Wt: 226.10
InChI Key: NONQCTXZDQEZDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminobenzamidine dihydrochloride hydrate is a chemical compound with the molecular formula C7H9N3·2HCl·H2O. It is a derivative of benzamidine and is commonly used in various scientific research applications due to its unique properties. The compound is known for its ability to inhibit certain enzymes, making it valuable in biochemical studies.

Mechanism of Action

Target of Action

The primary targets of 3-Aminobenzamidine dihydrochloride hydrate are various enzymes, including Kallikrein-1 , Urokinase-type plasminogen activator , Trypsin-1 , Casein kinase II subunit alpha , Kallikrein-6 , Trypsin-2 , Trypsin-3 , and others . These enzymes play crucial roles in various biological processes, including inflammation, blood clotting, and cell signaling.

Mode of Action

This compound interacts with its targets by binding to the active sites of these enzymes, potentially altering their activity . The exact nature of these interactions and the resulting changes in enzyme activity can vary depending on the specific enzyme involved.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its target enzymes. For example, by inhibiting Kallikrein-1, it could affect the Kinin-Kallikrein system, which is involved in inflammation and blood pressure regulation . .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of target enzymes. For instance, by inhibiting enzymes involved in inflammation, it could potentially reduce inflammatory responses . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be used only outdoors or in a well-ventilated area to avoid inhalation . Moreover, it should be stored in a well-ventilated place, with the container kept tightly closed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminobenzamidine dihydrochloride hydrate typically involves the reaction of 3-nitrobenzamidine with hydrogen chloride in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then purified through recrystallization to obtain a high-purity product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Aminobenzamidine dihydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Aminobenzamidine dihydrochloride hydrate is widely used in scientific research due to its enzyme inhibitory properties. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

  • Benzamidine hydrochloride
  • 4-Aminobenzamidine dihydrochloride
  • Benzamidine hydrochloride hydrate

Uniqueness

3-Aminobenzamidine dihydrochloride hydrate is unique due to its specific inhibitory action on serine proteases and its ability to form stable hydrates. This makes it particularly valuable in biochemical and pharmaceutical research .

Properties

IUPAC Name

3-aminobenzenecarboximidamide;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.2ClH.H2O/c8-6-3-1-2-5(4-6)7(9)10;;;/h1-4H,8H2,(H3,9,10);2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONQCTXZDQEZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=N)N.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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